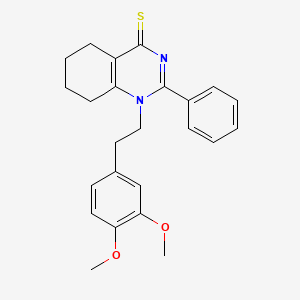
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole derivatives are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs and natural products, and play a main role in cell biology .
Synthesis Analysis
Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized . All the synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7 and HT-29 cancer cell lines .Molecular Structure Analysis
The molecular structure of indole derivatives is complex and varies depending on the specific compound. The core structure typically includes an indole ring, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Wissenschaftliche Forschungsanwendungen
Bioactive Compound Synthesis
Research has identified various indole derivatives with significant biological activities. For instance, the synthesis and characterization of indole derivatives have been explored for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Such derivatives exhibit diverse bioactivities and offer promising therapeutic prospects (Ş. Küçükgüzel et al., 2013).
Antitubercular Activity
Compounds structurally related to N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide have been evaluated for their potential as antitubercular agents. The docking studies against Mycobacterium tuberculosis enzyme targets suggest plausible inhibitory actions, highlighting the compound's potential in tuberculosis treatment (Nikil Purushotham & B. Poojary, 2018).
Photodynamic Therapy for Cancer
The development of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups exhibits high singlet oxygen quantum yield. These compounds are characterized for their use in photodynamic therapy, a cancer treatment method that utilizes light-sensitive compounds to target and destroy cancer cells (M. Pişkin et al., 2020).
Antimicrobial Agents
Synthetic efforts have led to the creation of indole derivatives with promising antimicrobial properties. Such compounds, through their structural diversity, provide avenues for the development of new antimicrobial agents against resistant strains, highlighting the importance of indole derivatives in addressing global health challenges (Nikulsinh Sarvaiya et al., 2019).
COX-2 Inhibitors
Indole derivatives have been synthesized and tested for their cyclooxygenase-2 (COX-2) inhibition properties, aiming at reducing the side effects associated with nonsteroidal anti-inflammatory drugs. Certain compounds have shown significant COX-2 selectivity, comparable to known COX-2 inhibitors like celecoxib, suggesting their potential as safer anti-inflammatory agents (Lei Shi et al., 2012).
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-22-14-18(17-5-3-4-6-19(17)22)20(23)13-21-27(24,25)12-11-15-7-9-16(26-2)10-8-15/h3-10,14,20-21,23H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYVZTRKWYPHPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)CCC3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

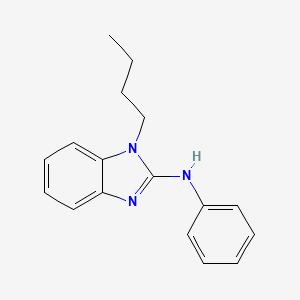
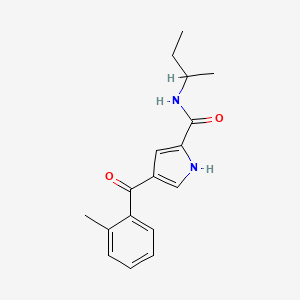
![N-cyclopentyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2816644.png)
![3-(4-Fluorophenyl)sulfonyl-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2816646.png)
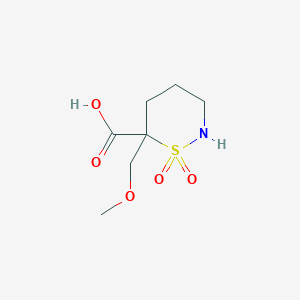
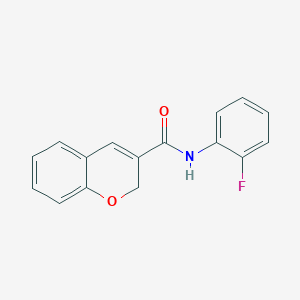
![3-(4-methoxyphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2816649.png)
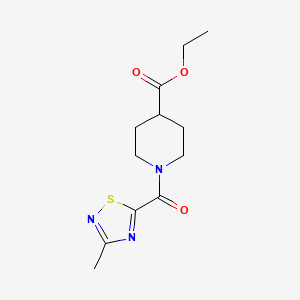
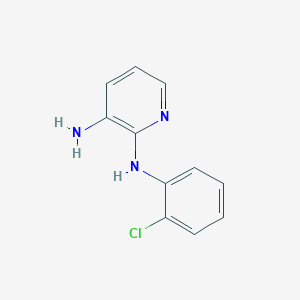
![Ethyl 2-[(3,5-dichlorophenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2816652.png)

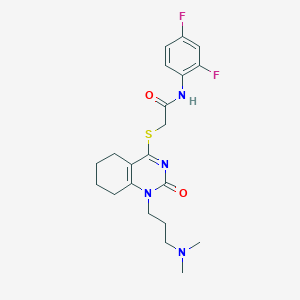
![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2816658.png)
